Product packaging for Arachidoyl-coa(Cat. No.:CAS No. 15895-27-9)

Arachidoyl-coa

Cat. No.: B100429
CAS No.: 15895-27-9
M. Wt: 1062.1 g/mol
InChI Key: JYLSVNBJLYCSSW-IBYUJNRCSA-N
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Description

Icosanoyl-CoA is a very long-chain fatty acyl-CoA that is the S-icosanoyl derivative of coenzyme A. It has a role as a human metabolite. It is a long-chain fatty acyl-CoA, an 11,12-saturated fatty acyl-CoA and a saturated fatty acyl-CoA. It is functionally related to a coenzyme A. It is a conjugate acid of an icosanoyl-CoA(4-).
Eicosanoyl-CoA has been reported in Homo sapiens with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H74N7O17P3S B100429 Arachidoyl-coa CAS No. 15895-27-9

Properties

CAS No.

15895-27-9

Molecular Formula

C41H74N7O17P3S

Molecular Weight

1062.1 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] icosanethioate

InChI

InChI=1S/C41H74N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48/h28-30,34-36,40,51-52H,4-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/t30-,34-,35-,36+,40-/m1/s1

InChI Key

JYLSVNBJLYCSSW-IBYUJNRCSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

physical_description

Solid

Synonyms

arachidoyl-CoA
arachidoyl-coenzyme A
coenzyme A, arachidoyl-

Origin of Product

United States

Biosynthesis and Enzymatic Generation of Arachidoyl Coa

Arachidoyl-CoA, the coenzyme A (CoA) thioester of arachidic acid (a 20-carbon saturated fatty acid), is a key metabolic intermediate. Its formation is primarily achieved through two canonical pathways: the activation of free arachidic acid by acyl-CoA synthetases and the elongation of shorter fatty acyl-CoA chains.

The direct activation of arachidic acid is catalyzed by long-chain acyl-CoA synthetases (ACSL). These enzymes facilitate the ligation of a fatty acid to coenzyme A, an ATP-dependent process that yields the corresponding fatty acyl-CoA, AMP, and diphosphate. wikipedia.org Specifically, certain ACSL isoforms show activity towards a range of long-chain fatty acids, including arachidic acid. nih.gov In human platelets, for instance, distinct long-chain acyl-CoA synthetases have been identified; one is specific for the polyunsaturated arachidonic acid, while another acts on a broader range of fatty acids. nih.govresearchgate.net The activation of fatty acids to their acyl-CoA form is a crucial step that prepares them for various metabolic fates, including beta-oxidation or incorporation into complex lipids. pnas.orgmdpi.com

The second major pathway is the fatty acid elongation system, which sequentially adds two-carbon units to a pre-existing acyl-CoA chain. This process is particularly active in specific tissues, such as the brain, where very-long-chain fatty acids are essential components of myelin. nih.gov The elongation of stearoyl-CoA (C18:0-CoA) to this compound (C20:0-CoA) is a four-step cycle that occurs in the endoplasmic reticulum and involves a complex of enzymes. Swine cerebral microsomes have been shown to have high activity for elongating this compound. nih.gov The cycle involves condensation, reduction, dehydration, and a second reduction, with enzymes such as 3-oxo-arachidoyl-CoA reductase playing a key role in one of the reduction steps. nih.govontosight.ai

Enzyme Function in this compound Biosynthesis Substrates Products
Long-Chain Acyl-CoA Synthetase (ACSL) Catalyzes the activation of free arachidic acid to its CoA thioester.Arachidic Acid, ATP, Coenzyme AThis compound, AMP, Diphosphate
Fatty Acid Elongase (ELOVL) Catalyzes the initial condensation step in the fatty acid elongation cycle, extending a C18 acyl-CoA to a C20 chain.Stearoyl-CoA, Malonyl-CoA3-ketothis compound
3-Ketoacyl-CoA Reductase Reduces the 3-keto group of the elongating fatty acid chain.3-ketothis compound, NADPH3-hydroxythis compound
3-Hydroxyacyl-CoA Dehydratase Removes a water molecule to create a double bond.3-hydroxythis compoundtrans-2,3-dehydrothis compound
trans-2,3-Enoyl-CoA Reductase Reduces the double bond to form the saturated acyl-CoA chain.trans-2,3-dehydrothis compound, NADPHThis compound

Non Canonical Arachidoyl Coa Formation Mechanisms

Beyond the primary synthesis routes, several non-canonical mechanisms for the formation and regulation of arachidoyl-CoA and its unsaturated counterpart, arachidonoyl-CoA, have been identified in various biological contexts. These alternative pathways often serve specialized cellular functions.

One notable alternative pathway exists in steroidogenic tissues for the regulation of free arachidonic acid, the precursor for steroid production. This mechanism involves a cycle of hydrolysis and re-synthesis of arachidonoyl-CoA. nih.gov A mitochondrial acyl-CoA thioesterase (MTE-I) hydrolyzes arachidonoyl-CoA to release free arachidonic acid and CoA. nih.gov Concurrently, an acyl-CoA synthetase specific for arachidonic acid, acyl-CoA synthetase 4 (ACS4), re-forms arachidonoyl-CoA. nih.gov This dynamic cycle, distinct from the classical phospholipase A2-mediated pathway, represents a novel mechanism for controlling the intracellular levels of free arachidonic acid available for signaling and steroidogenesis. nih.gov

In the context of host-pathogen interactions, the bacterial enzyme FadD in enterohemorrhagic Escherichia coli (EHEC) has been shown to catalyze the production of arachidonoyl-CoA from arachidonic acid. researchgate.netnih.gov While E. coli FadD is a canonical enzyme for long-chain fatty acid activation in bacteria, its ability to process the C20 polyunsaturated arachidonic acid is a key finding. nih.gov The resulting arachidonoyl-CoA acts as a signaling molecule within the bacterium, binding to the transcription factor FadR to modulate gene expression and inhibit virulence. researchgate.netnih.gov This represents a non-mammalian, pathogen-specific mechanism of arachidonoyl-CoA synthesis used to sense the host environment.

Furthermore, research has identified multifunctional enzymes that link arachidonoyl-CoA metabolism directly to inflammatory processes. An enzyme cloned as acetyl-CoA:lyso-PAF acetyltransferase, critical for producing the inflammatory mediator platelet-activating factor (PAF), was surprisingly found to also possess lysophosphatidylcholine (B164491) acyltransferase activity. nih.gov Under resting conditions, this enzyme preferentially utilizes arachidonoyl-CoA to incorporate arachidonic acid into membrane phospholipids (B1166683), contributing to membrane biogenesis. nih.gov Upon inflammatory stimulation, the enzyme's substrate preference shifts to acetyl-CoA to produce PAF. nih.gov This dual function represents a specialized pathway where the generation and utilization of an arachidonoyl-CoA pool are directly coupled to the cell's inflammatory status.

Enzyme/System Organism/Tissue Mechanism Significance
Acyl-CoA Synthetase 4 (ACS4) / Mitochondrial Acyl-CoA Thioesterase (MTE-I) Steroidogenic TissuesA cycle of arachidonoyl-CoA synthesis by ACS4 and hydrolysis by MTE-I. nih.govRegulates intracellular levels of free arachidonic acid for steroid synthesis, independent of the classical PLA2 pathway. nih.gov
FadD Acyl-CoA Synthetase Enterohemorrhagic E. coliActivates host-derived arachidonic acid to arachidonoyl-CoA. researchgate.netnih.govThe formed arachidonoyl-CoA acts as an intracellular signal to regulate bacterial virulence in response to the host environment. nih.gov
Lyso-PAF Acetyltransferase / Lysophosphatidylcholine Acyltransferase Inflammatory Cells (e.g., Macrophages)A single enzyme incorporates arachidonoyl-CoA into membrane lipids under basal conditions and produces PAF upon stimulation. nih.govProvides a direct link between membrane remodeling using arachidonoyl-CoA and the production of a potent inflammatory lipid mediator. nih.gov

Metabolic Fates and Interconversion of Arachidoyl Coa

Incorporation into Complex Lipids

Arachidoyl-CoA, the activated form of arachidonic acid, serves as a crucial substrate for the synthesis of various complex lipids, playing a significant role in membrane composition and cellular signaling. nih.govresearchgate.net Its incorporation into these lipids is a tightly regulated process involving several key enzymes.

Role of Lysophospholipid Acyltransferases (LPCATs) in Phospholipid Remodeling

Lysophospholipid acyltransferases (LPCATs) are a family of enzymes that play a pivotal role in the remodeling of phospholipids (B1166683), a process also known as the Lands' cycle. nih.govuniprot.orgelifesciences.org This cycle involves the deacylation and subsequent reacylation of phospholipids, allowing for the modification of their fatty acid composition, which is crucial for maintaining membrane fluidity and function. nih.govelifesciences.org LPCATs catalyze the transfer of a fatty acyl group from an acyl-CoA molecule to a lysophospholipid, thereby generating a new phospholipid. e-century.usresearchgate.net

Among the various LPCAT isoforms, Lysophosphatidylcholine (B164491) Acyltransferase 3 (LPCAT3) exhibits a distinct preference for polyunsaturated fatty acyl-CoAs, with a particular affinity for arachidonoyl-CoA. nih.govfrontiersin.orgresearchgate.net This specificity makes LPCAT3 a key enzyme in the incorporation of arachidonic acid into phospholipids, particularly at the sn-2 position. e-century.usfrontiersin.org Studies have shown that LPCAT3 is instrumental in enriching cellular membranes with arachidonate (B1239269), which can then be released to participate in various signaling pathways. elifesciences.orgfrontiersin.org The enzyme is highly expressed in metabolic tissues such as the liver and small intestine. e-century.us Research has demonstrated that LPCAT3 activity is crucial for the proper formation of very low-density lipoprotein (VLDL) particles in the liver by facilitating the incorporation of arachidonate into phosphatidylcholines within the endoplasmic reticulum membrane. uniprot.org

The substrate preference of LPCAT3 is not only limited to the acyl-CoA donor but also extends to the lysophospholipid acceptor. It preferentially acylates lysophosphatidylcholine (LPC) that contains a saturated fatty acid at the sn-1 position. nih.gov This specificity ensures the precise remodeling of phosphatidylcholine to contain a saturated fatty acid at the sn-1 position and arachidonic acid at the sn-2 position, a common and functionally important arrangement in cellular membranes.

Table 1: Substrate Specificity of LPCAT3

Substrate Type Preferred Substrates Key Findings
Acyl-CoA Donor Arachidonoyl-CoA, Linoleoyl-CoA Exhibits a strong preference for polyunsaturated fatty acyl-CoAs. nih.govfrontiersin.orgresearchgate.net
Lysophospholipid Acceptor 1-acyl-lysophosphatidylcholine (LPC) with a saturated fatty acid at the sn-1 position Efficiently reacylates LPC to form phosphatidylcholine. nih.gov
Other Acceptors 1-acyl-lysophosphatidylethanolamine (LPE), 1-acyl-lysophosphatidylserine (LPS) Shows activity with LPE and LPS, but with lower efficiency compared to LPC. uniprot.orgnih.gov

Glycerol-3-Phosphate Acyltransferases (GPATs) and Acyl-Glycerol-3-Phosphate Acyltransferases (AGPATs) in Glycerolipid Synthesis

The de novo synthesis of glycerolipids commences with the acylation of glycerol-3-phosphate, a reaction catalyzed by Glycerol-3-Phosphate Acyltransferases (GPATs). plos.orgmdpi.com This initial step is considered rate-limiting in the pathway. mdpi.comaocs.org The resulting product, lysophosphatidic acid (LPA), is then further acylated by Acyl-Glycerol-3-Phosphate Acyltransferases (AGPATs) to form phosphatidic acid (PA), a central intermediate in the synthesis of both triacylglycerols and glycerophospholipids. plos.orgaocs.org

Certain isoforms of these enzymes exhibit specificity for arachidonoyl-CoA. For instance, GPAT2, a mitochondrial isoform, has been shown to preferentially utilize arachidonoyl-CoA as a substrate. plos.orgnih.govresearchgate.net Overexpression of GPAT2 in cultured cells leads to an increased incorporation of arachidonic acid into triacylglycerols. plos.orgnih.gov Similarly, some AGPAT isoforms can utilize arachidonoyl-CoA, contributing to the formation of phosphatidic acid species containing arachidonic acid. aocs.org For example, AGPAT3 has been shown to have a preference for arachidonoyl-CoA as an acyl donor in its lysophospholipid acyltransferase activity. aocs.org

Esterification into Triacylglycerols and Cholesterol Esters

This compound can be esterified to form neutral lipids, namely triacylglycerols (TAGs) and cholesterol esters (CEs), which are stored in lipid droplets. researchgate.netnih.gov

The synthesis of TAG involves the sequential acylation of a glycerol (B35011) backbone. The final step in this pathway is catalyzed by acyl-CoA:diacylglycerol acyltransferase (DGAT), which esterifies a fatty acyl-CoA to diacylglycerol. nih.gov As mentioned previously, the specificity of GPAT2 for arachidonoyl-CoA can lead to the formation of arachidonic acid-rich TAGs, particularly in tissues like the testis where GPAT2 is highly expressed. plos.orgnih.gov

Cholesterol esters are formed through the esterification of cholesterol with a fatty acyl-CoA, a reaction catalyzed by acyl-CoA:cholesterol acyltransferase (ACAT). creative-proteomics.com There are two main isoforms of ACAT, ACAT1 and ACAT2. While some studies suggest a preference for oleoyl-CoA, others indicate that arachidonoyl-CoA can also be utilized as a substrate for cholesterol esterification, though perhaps less efficiently than other fatty acyl-CoAs. nih.govnih.gov The formation of cholesteryl arachidonate contributes to the pool of stored lipids within the cell. ebi.ac.uk

Hydrolysis and Release of Arachidonic Acid from this compound

The release of free arachidonic acid from its activated form, arachidonoyl-CoA, is a critical step in making this fatty acid available for the synthesis of eicosanoids and other signaling molecules. This hydrolysis is primarily mediated by a group of enzymes known as acyl-CoA thioesterases.

Role of Acyl-CoA Thioesterases (ACOTs)

Acyl-CoA thioesterases (ACOTs) are a family of enzymes that catalyze the hydrolysis of acyl-CoA esters into free fatty acids and coenzyme A (CoA). wikipedia.orgnih.gov This action effectively reverses the activation of fatty acids and thereby regulates the intracellular pools of acyl-CoAs, free fatty acids, and CoA. nih.govhmdb.ca

Several ACOT isoforms have been identified, and some exhibit activity towards arachidonoyl-CoA. For example, ACOT2, a mitochondrial enzyme, shows high activity on long-chain acyl-CoAs, including this compound. wikipedia.org ACOT7, also known as brain acyl-CoA hydrolase (BACH), is another key enzyme that has been shown to efficiently hydrolyze arachidonoyl-CoA. researchgate.netpnas.orgmdpi.com This activity is particularly relevant in the brain and in macrophages, where the release of arachidonic acid is a precursor for the synthesis of prostaglandins (B1171923) and other inflammatory mediators. pnas.org The hydrolysis of arachidonoyl-CoA by ACOTs is an important pathway for generating the free arachidonic acid required for these signaling cascades, complementing the release of arachidonic acid from membrane phospholipids by phospholipase A2. mdpi.com

Table 2: Acyl-CoA Thioesterases (ACOTs) Acting on this compound

Enzyme Cellular Localization Substrate Specificity Key Findings
ACOT2 Mitochondria High activity on medium and long-chain acyl-CoAs, including palmitoyl-CoA, stearoyl-CoA, and this compound. wikipedia.org Plays a role in regulating mitochondrial fatty acid metabolism. wikipedia.org
ACOT7 (BACH) Cytoplasm Shows high activity towards arachidonoyl-CoA. researchgate.netpnas.org Implicated in providing arachidonic acid for eicosanoid synthesis, particularly in the brain and macrophages. pnas.orgmdpi.com
ACOT7 Specificity for this compound

Elongation of this compound to Very Long-Chain Fatty Acyl-CoAs

This compound can be further metabolized through elongation, a process that adds two-carbon units to the fatty acyl chain, resulting in the formation of very long-chain fatty acyl-CoAs (VLCFA-CoAs). This process is crucial for the synthesis of various lipids essential for cellular structure and function.

Enzymatic Systems Involved in Elongation

The elongation of fatty acyl-CoAs occurs in the endoplasmic reticulum and involves a four-step cycle catalyzed by a multi-enzyme system. researchgate.netasm.org The initial and rate-limiting step is the condensation of an acyl-CoA with malonyl-CoA, catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs). researchgate.netbiorxiv.org

There are seven known mammalian ELOVL enzymes (ELOVL1-7), each with distinct substrate specificities for the chain length and degree of saturation of the fatty acyl-CoA. researchgate.netmdpi.com Following the condensation reaction, the resulting 3-ketoacyl-CoA is reduced by a 3-ketoacyl-CoA reductase, dehydrated by a 3-hydroxyacyl-CoA dehydratase, and finally reduced by an enoyl-CoA reductase to yield an elongated acyl-CoA. asm.orgontosight.ai

Specifically for the elongation of this compound (20:0-CoA), studies in swine cerebral microsomes have identified the formation of behenic acid (22:0) and lignoceric acid (24:0). nih.govnih.gov The enzyme systems for the elongation of saturated and polyunsaturated fatty acyl-CoAs appear to differ, as suggested by heat-inactivation profiles. nih.gov For instance, ELOVL7 has been shown to catalyze the reaction of this compound with malonyl-CoA to form 3-oxobehenoyl-CoA. reactome.org

Substrate Specificity for this compound in Elongation Pathways

The various ELOVL enzymes exhibit distinct preferences for their acyl-CoA substrates. While some ELOVLs are involved in the elongation of saturated and monounsaturated fatty acids, others specialize in the elongation of polyunsaturated fatty acids. researchgate.net

ELOVL enzymes such as ELOVL1, ELOVL2, ELOVL3, and ELOVL5 are involved in the elongation of arachidonoyl-CoA. ontosight.ai In the context of saturated fatty acids, studies have shown that different enzyme systems may be responsible for the elongation of palmitoyl-CoA (16:0-CoA) versus this compound (20:0-CoA). nih.gov For example, in swine cerebral microsomes, the elongation activity for this compound was found to be significantly lower in gray matter and neuronal cells compared to white matter, suggesting a differential distribution of the responsible enzymes. nih.gov

The elongation of this compound to produce behenic acid (22:0) in neutrophil microsomes is sensitive to N-ethylmaleimide (NEM), indicating the involvement of sulfhydryl groups in the active center of the elongase. nih.gov Interestingly, the subsequent elongation to lignoceric acid (24:0) is enhanced by NEM, suggesting that the synthesis of 22:0 and 24:0 from 20:0-CoA may involve different mechanisms or enzymes. nih.gov

Enzymatic Systems Interacting with and Regulating Arachidoyl Coa Metabolism

Acyl-CoA Synthetase (ACS) Family

The activation of long-chain fatty acids, including arachidonic acid, is the initial and rate-limiting step for their subsequent metabolic utilization. sci-hub.se This crucial reaction is catalyzed by the Acyl-CoA Synthetase (ACS) family of enzymes, which convert free fatty acids into their corresponding acyl-CoA thioesters. sci-hub.se In mammals, the long-chain acyl-CoA synthetase (ACSL) subfamily comprises five isoforms (ACSL1, ACSL3, ACSL4, ACSL5, and ACSL6), each exhibiting distinct tissue distributions, subcellular localizations, and substrate specificities. sci-hub.sejst.go.jp

Isoform-Specific Functions in Arachidonic Acid Activation

Among the ACSL isoforms, ACSL4 stands out for its pronounced preference for polyunsaturated fatty acids (PUFAs), particularly arachidonic acid (AA). sci-hub.seresearchgate.netnih.gov This specificity positions ACSL4 as a pivotal enzyme in governing the metabolic pathways of AA. sci-hub.seresearchgate.net The enzyme's activity is critical in various biological processes, including inflammation, steroidogenesis, and cell death. sci-hub.seresearchgate.net

Knockdown of the ACSL4 isoform, but not ACSL1 or ACSL3, has been shown to significantly enhance the production of eicosanoids in interleukin-1β-treated rat fibroblasts. sci-hub.se This suggests that under normal conditions, a substantial portion of AA released from phospholipids (B1166683) is rapidly re-esterified into arachidoyl-CoA by ACSL4, thereby limiting its availability for eicosanoid synthesis. sci-hub.se Conversely, overexpression of ACSL4 in human arterial smooth muscle cells leads to an increased incorporation of exogenous AA into phospholipids, specifically phosphatidylethanolamines and phosphatidylinositols, and a reduction in the release of prostaglandin (B15479496) E2 (PGE2). sci-hub.se

ACSL4's role extends to the regulation of ferroptosis, a form of programmed cell death, by facilitating the synthesis of arachidonoyl-CoA, a precursor for peroxidized phospholipids. mednexus.org While other ACSL isoforms can compensate for the absence of ACSL4, they require significantly higher substrate concentrations to achieve the same effect. researchgate.net

Kinetic Characteristics and Substrate Preferences of ACSL4 Variants

ACSL4 exists as two splice variants, ACSL4v1 and ACSL4v2. jst.go.jp Both variants exhibit a strong preference for highly unsaturated fatty acids (HUFAs), including arachidonic acid (AA), eicosapentaenoic acid (EPA), docosahexaenoic acid (DHA), and adrenic acid (AdA). jst.go.jpnii.ac.jp

Kinetic studies on recombinant human ACSL4 variants have revealed important insights into their function. Both ACSL4v1 and ACSL4v2 demonstrate similar affinities (Km values) for AA, EPA, and DHA. jst.go.jpnii.ac.jp However, their maximal reaction rates (Vmax) differ for each of these HUFAs, with the highest rate observed for AA. nii.ac.jp This indicates that while the enzymes can bind to various HUFAs with similar efficiency, they are most catalytically active with arachidonic acid. The catalytic activity of ACSL4 for AA is reported to be five to six times higher than that for linoleic acid. wjgnet.com

These kinetic properties underscore the central role of both ACSL4 variants in the metabolism of arachidonic acid and the maintenance of membrane phospholipids enriched with this crucial fatty acid. jst.go.jp

Table 1: Kinetic Parameters of Human ACSL4 Variants for Highly Unsaturated Fatty Acids

Fatty Acid ACSL4 Variant Km (µM) Vmax (relative to AA)
Arachidonic Acid (AA) ACSL4v1 ~10 1.00
Arachidonic Acid (AA) ACSL4v2 ~10 1.00
Eicosapentaenoic Acid (EPA) ACSL4v1 Similar to AA Lower than AA
Eicosapentaenoic Acid (EPA) ACSL4v2 Similar to AA Lower than AA
Docosahexaenoic Acid (DHA) ACSL4v1 Similar to AA Lower than AA
Docosahexaenoic Acid (DHA) ACSL4v2 Similar to AA Lower than AA

Data derived from studies on recombinant human ACSL4 variants. jst.go.jpnii.ac.jp

Acyl-CoA Thioesterase (ACOT) Family

The intracellular concentration of acyl-CoAs, including this compound, is not only determined by their synthesis via ACS enzymes but also by their hydrolysis back to free fatty acids and Coenzyme A (CoA). mdpi.comresearchgate.net This reverse reaction is catalyzed by the Acyl-CoA Thioesterase (ACOT) family of enzymes, which act as crucial regulators of lipid metabolism by controlling the balance between activated and free fatty acids. nih.govbiorxiv.orgbiorxiv.org ACOTs are found in various cellular compartments, including the cytosol, mitochondria, and peroxisomes. researchgate.netnih.gov

Structural and Functional Characterization of ACOT7

ACOT7, also known as brain acyl-CoA hydrolase (BACH), is a prominent member of the type II ACOT family, characterized by a "hotdog" domain structure. nih.govpnas.org It is highly expressed in the brain and testes, but isoforms are also present in other tissues. nih.gov Structurally, mammalian ACOT7 is unique in that it contains two tandem thioesterase domains, and it forms a trimer of dimers in its quaternary structure. pnas.orgrcsb.org

Functionally, ACOT7 displays activity towards a range of long-chain acyl-CoAs. nih.gov Notably, it exhibits a high specificity for arachidonoyl-CoA, suggesting a significant role in eicosanoid metabolism. pnas.org Overexpression of ACOT7 in macrophage cell lines has been shown to alter the production of prostaglandins (B1171923) D2 and E2. pnas.orgdovepress.com The enzyme's catalytic activity requires both the N- and C-terminal domains. pnas.orgrcsb.org

Regulatory Impact of ACOTs on Cellular this compound Levels

ACOTs play a vital role in modulating the size of the cellular this compound pool, thereby influencing downstream metabolic pathways. mdpi.comresearchgate.net By hydrolyzing arachidonoyl-CoA, ACOT7 can increase the availability of free arachidonic acid for various processes, including its potential release from the cell or its entry into pathways for eicosanoid synthesis. mdpi.compnas.org This hydrolytic activity provides a mechanism to prevent the excessive accumulation of arachidonoyl-CoA. researchgate.net

The expression of ACOT7 itself is subject to regulation. For instance, in macrophages, its expression is upregulated by lipopolysaccharide (LPS), indicating a role in inflammatory responses. pnas.orgresearchgate.net The regulatory function of ACOTs is crucial for maintaining cellular homeostasis. By controlling the levels of activated fatty acids, these enzymes influence the rates of fatty acid oxidation and the synthesis of complex lipids. nih.govontosight.ai The interplay between ACSL4 and ACOT7 creates a dynamic cycle of arachidonic acid activation and deactivation, allowing for fine-tuned control over the metabolic fate of this important fatty acid. wjgnet.com

Lysophospholipid Acyltransferases (LPLATs)

Once this compound is synthesized, a primary metabolic fate is its incorporation into phospholipids, a key component of cellular membranes. This process is part of the phospholipid remodeling pathway, often referred to as the Lands cycle. hmdb.cauniprot.org Lysophospholipid Acyltransferases (LPLATs) are the enzymes responsible for catalyzing the transfer of fatty acyl chains from acyl-CoAs, such as this compound, to lysophospholipids. hmdb.cauva.es

Several LPLAT enzymes have been identified, each with distinct substrate specificities for both the lysophospholipid acceptor and the acyl-CoA donor. pnas.org Among these, Lysophosphatidylcholine (B164491) Acyltransferase 3 (LPCAT3) has emerged as a key enzyme in the incorporation of arachidonic acid into phospholipids. nih.govresearchgate.net LPCAT3 shows a strong preference for arachidonoyl-CoA as an acyl donor and is highly expressed in the liver and intestine. nih.govresearchgate.net This specificity makes it a principal enzyme in the regulation of membrane arachidonate (B1239269) levels. pnas.orgnih.gov

The action of LPCAT3 is crucial for maintaining the high levels of arachidonate-containing phospholipids in cellular membranes, which in turn influences membrane fluidity and function. nih.gov For instance, the enrichment of arachidonate in the membranes of the endoplasmic reticulum by LPCAT3 is essential for the efficient assembly and transport of triglycerides in the form of very-low-density lipoproteins (VLDL) in the liver. nih.govphysiology.org Similarly, Membrane-bound O-acyltransferase domain-containing protein 7 (MBOAT7) also functions as a lysophosphatidylinositol acyltransferase, preferentially utilizing arachidonoyl-CoA to convert lysophosphatidylinositol to phosphatidylinositol. hmdb.cauniprot.org

The coordinated action of ACSL4 in generating this compound and LPLATs, particularly LPCAT3, in incorporating it into phospholipids, highlights a critical pathway for determining the fatty acid composition of cellular membranes and regulating lipid metabolism. researchgate.netphysiology.org

Table 2: Key Enzymes in this compound Metabolism

Enzyme Family Specific Enzyme Primary Function Substrate Preference
Acyl-CoA Synthetase (ACS) ACSL4 Activation of free fatty acids to acyl-CoAs Arachidonic Acid
Acyl-CoA Thioesterase (ACOT) ACOT7 Hydrolysis of acyl-CoAs to free fatty acids Arachidonoyl-CoA
Lysophospholipid Acyltransferases (LPLATs) LPCAT3 Incorporation of acyl-CoAs into lysophospholipids Arachidonoyl-CoA

LPCAT Isoforms and Their Role in this compound Trafficking

Fatty Acid Elongase (ELOVL) Family

The elongation of very-long-chain fatty acids (ELOVL) family of enzymes are responsible for the chain elongation of fatty acids. aacrjournals.org This process is fundamental for the synthesis of a wide array of fatty acids that are essential for various cellular functions.

The elongation of fatty acids is a four-step cyclical process that occurs in the endoplasmic reticulum. thesgc.org The first and rate-limiting step is the condensation of an acyl-CoA with malonyl-CoA, catalyzed by an ELOVL enzyme, which results in a 3-ketoacyl-CoA. nih.gov This product then undergoes reduction, dehydration, and a second reduction to yield an acyl-CoA that is two carbons longer than the original substrate. thesgc.org

In mammals, there are seven ELOVL enzymes (ELOVL1-7), each with specificity for fatty acyl-CoAs of different chain lengths and degrees of saturation. thesgc.org For instance, ELOVL7 is involved in the elongation of C18-C20 saturated and monounsaturated fatty acids. aacrjournals.orgbiorxiv.org Structural studies of human ELOVL7 have revealed a tunnel-like active site that accommodates the acyl-CoA substrate. nih.govnih.gov The elongation reaction is proposed to proceed via a ping-pong mechanism involving an acyl-enzyme intermediate. biorxiv.org Specifically, ELOVL7 can utilize this compound (C20:0) as a substrate to produce behenoyl-CoA (C22:0) and subsequently lignoceroyl-CoA (C24:0). aacrjournals.org

The table below details the substrate specificities of some ELOVL family members.

EnzymePrimary SubstratesPrimary Products
ELOVL1 Saturated and monounsaturated C20-C26 acyl-CoAsVery-long-chain saturated fatty acids
ELOVL4 Saturated and polyunsaturated C24-C26 acyl-CoAsVery-long-chain fatty acids up to C38
ELOVL5 Polyunsaturated C18-C22 acyl-CoAsLong-chain polyunsaturated fatty acids
ELOVL7 Saturated and monounsaturated C16-C20 acyl-CoAsC20-C22 saturated and monounsaturated fatty acids

All members of the ELOVL family are integral membrane proteins that reside in the endoplasmic reticulum (ER). nih.govuniprot.orguniprot.org The ER is the primary site for fatty acid elongation and the synthesis of complex lipids. csic.es The localization of ELOVL enzymes to the ER membrane is facilitated by transmembrane domains and specific retention signals, such as the di-lysine ER-retention motif found in ELOVL4. nih.govcsic.es This compartmentalization ensures that the newly synthesized long-chain and very-long-chain fatty acids are readily available for incorporation into ER-synthesized lipids, such as phospholipids and triacylglycerols, or for further transport to other organelles. The specific expression patterns of different ELOVL isoforms in various tissues and cell types contribute to the diversity of fatty acid profiles observed throughout the body. nih.gov

Biological and Cellular Functions of Arachidoyl Coa

Role in Bioactive Lipid Synthesis and Signaling

Arachidoyl-CoA serves as a key intermediate in the generation of a diverse array of bioactive lipids that play crucial roles in cell signaling and physiological regulation. Its conversion to these molecules is a tightly controlled process that is fundamental to cellular function in both health and disease.

Precursor for Eicosanoid Biosynthesis (Prostaglandins, Leukotrienes)

Arachidonic acid, liberated from membrane phospholipids (B1166683), must first be converted to arachidonoyl-CoA before it can be esterified into these lipids. csic.esresearchgate.net However, for the synthesis of eicosanoids such as prostaglandins (B1171923) and leukotrienes, free arachidonic acid is the direct substrate for the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively. wikipedia.orgmdpi.commhmedical.com The formation of arachidonoyl-CoA is therefore more directly involved in the reacylation of arachidonic acid into phospholipid stores, which indirectly controls the availability of free arachidonic acid for eicosanoid production. csic.escsic.es The release of arachidonic acid from these stores by phospholipase A2 (PLA2) is the rate-limiting step for eicosanoid synthesis. mhmedical.comebi.ac.uk

Eicosanoids are a large family of signaling molecules that includes prostaglandins, thromboxanes, leukotrienes, and lipoxins. wikipedia.org These molecules are involved in a wide range of physiological and pathological processes, including inflammation, immunity, blood pressure regulation, and pain perception. wikipedia.org

Prostaglandins: Synthesized via the COX pathway, prostaglandins are involved in processes such as inflammation, fever, and pain. wikipedia.orgnih.gov

Leukotrienes: Produced through the LOX pathway, leukotrienes play a significant role in allergic and inflammatory responses. wikipedia.orgnih.gov

Modulation of Eicosanoid Signaling Pathways

While not a direct precursor for eicosanoid synthesis, arachidonoyl-CoA can influence eicosanoid signaling pathways. It has been shown to inhibit the activity of 15-hydroxyprostaglandin dehydrogenase, an enzyme responsible for the catabolism of prostaglandins. ebi.ac.uk Specifically, arachidonoyl-CoA strongly inhibits prostaglandin (B15479496) delta 13-reductase, with a 50% inhibitory concentration (IC50) of approximately 3 microM. ebi.ac.uk This inhibition is non-competitive with respect to both NADH and 15-keto-prostaglandin E2. ebi.ac.uk By slowing the breakdown of prostaglandins, arachidonoyl-CoA can indirectly enhance their signaling effects.

Involvement in Cellular Membrane Lipid Remodeling and Homeostasis

This compound is a central player in the continuous process of cellular membrane remodeling. This dynamic process ensures the appropriate composition and structure of membranes, which is vital for their function in signaling, transport, and maintaining cellular integrity.

Regulation of Phospholipid Composition in Cell Membranes

Arachidonic acid is a key component of cellular phospholipids, and its incorporation is mediated by arachidonoyl-CoA. csic.esnih.gov Following its synthesis, arachidonoyl-CoA is utilized to esterify arachidonic acid into phospholipids, particularly at the sn-2 position. mdpi.comnih.govresearchgate.net This process is part of a larger remodeling pathway that ensures the diverse and asymmetric distribution of fatty acids within the membrane. pnas.org Different cell types and tissues maintain distinct phospholipid compositions, and the substrate specificities of the enzymes involved in this remodeling, such as lysophospholipid acyltransferases (LPLATs), contribute to this diversity. pnas.org For example, some LPLATs show a preference for arachidonoyl-CoA, leading to the enrichment of arachidonic acid in certain phospholipid species. pnas.org This regulation of phospholipid composition is crucial for membrane fluidity, curvature, and the localization and function of membrane-associated proteins. researchgate.net

Control of Intracellular Free Arachidonic Acid Levels

The intracellular concentration of free arachidonic acid is tightly regulated, as its metabolites, the eicosanoids, are potent signaling molecules. nih.gov this compound synthetase plays a key role in this regulation by converting free arachidonic acid into arachidonoyl-CoA, thereby limiting its availability for eicosanoid synthesis. researchgate.net This process of esterification into phospholipids for storage is a primary mechanism for maintaining low levels of free arachidonic acid. nih.govcsic.es

The balance between the synthesis of arachidonoyl-CoA by acyl-CoA synthetases and its hydrolysis by acyl-CoA thioesterases is crucial for controlling the intracellular pool of free arachidonic acid. nih.gov In steroidogenic tissues, for instance, a specific pathway involving the hormone-induced acyl-CoA synthetase 4 (ACSL4) and a mitochondrial acyl-CoA thioesterase regulates the release of arachidonic acid, demonstrating a mechanism distinct from the classical phospholipase A2-mediated pathway. nih.govconicet.gov.ar This controlled release is essential for processes like steroidogenesis. nih.gov

Conversely, the liberation of arachidonic acid from its storage in phospholipids is mediated by phospholipase A2 enzymes. nih.govcsic.es Therefore, the cellular availability of free arachidonic acid is determined by the delicate equilibrium between its incorporation into phospholipids via arachidonoyl-CoA and its release by phospholipases. nih.gov

Contribution to Specific Physiological and Pathological Processes

The metabolic pathways involving arachidonoyl-CoA are integral to a variety of physiological and pathological conditions, ranging from programmed cell death to hormone production and inflammatory responses.

Ferroptosis Execution via Phospholipid Peroxidation

This compound is a key player in the execution of ferroptosis, a form of iron-dependent programmed cell death characterized by the peroxidation of phospholipids. nih.govresearchgate.net The enzyme acyl-CoA synthetase long-chain family member 4 (ACSL4) is essential for this process, as it catalyzes the formation of arachidonoyl-CoA from arachidonic acid. nih.govresearchgate.netresearchgate.net This arachidonoyl-CoA is then esterified into phosphatidylethanolamines (PEs). researchgate.netresearchgate.net

The resulting arachidonoyl-containing PEs are susceptible to oxidation by lipoxygenases (LOX), leading to the formation of lipid hydroperoxides that act as death signals and trigger ferroptosis. researchgate.netnih.gov Specifically, 15-lipoxygenase (15-LOX) can oxygenate these PEs. nih.gov The suppression of ACSL4, either genetically or pharmacologically, can prevent the esterification of arachidonic acid into PE, thereby acting as a rescue pathway against ferroptosis. nih.gov This highlights the indispensable role of the ACSL4-mediated synthesis of arachidonoyl-CoA in initiating the lipid peroxidation cascade that drives ferroptotic cell death. researchgate.netresearchgate.net

Key Molecules in this compound-Mediated FerroptosisFunction
This compound Precursor for the synthesis of arachidonoyl-phosphatidylethanolamines (PEs).
ACSL4 Catalyzes the formation of arachidonoyl-CoA from arachidonic acid. nih.govresearchgate.netresearchgate.net
Phosphatidylethanolamines (PEs) Phospholipids that become peroxidized, triggering ferroptosis. researchgate.netresearchgate.net
Lipoxygenases (LOX) Enzymes that oxygenate arachidonoyl-containing PEs, initiating lipid peroxidation. researchgate.netnih.gov

Regulation of Steroidogenesis and Steroid Hormone Production

This compound is intricately involved in the regulation of steroid hormone synthesis. The production of steroid hormones is dependent on the availability of arachidonic acid, which is released in response to trophic hormone stimulation. researchgate.netoup.com A key mechanism controlling this release involves the concerted action of ACSL4 and mitochondrial acyl-CoA thioesterase 2 (ACOT2). researchgate.netoncohemakey.com

Hormonal stimulation rapidly induces the expression of ACSL4, which sequesters free arachidonic acid to form a pool of arachidonoyl-CoA. researchgate.netoup.com This arachidonoyl-CoA is then hydrolyzed by ACOT2 in the mitochondria, releasing free arachidonic acid in a specific cellular compartment. nih.govresearchgate.netoncohemakey.com This localized release of arachidonic acid is critical for the induction of the Steroidogenic Acute Regulatory (StAR) protein, which facilitates the transport of cholesterol into the mitochondria, the rate-limiting step in steroidogenesis. nih.govconicet.gov.arresearchgate.net Inhibition of either ACSL4 or ACOT2 has been shown to reduce StAR expression and steroid synthesis. nih.govconicet.gov.ar

ComponentRole in Steroidogenesis
This compound Intracellular pool for the controlled release of arachidonic acid. researchgate.net
ACSL4 Hormone-induced enzyme that synthesizes arachidonoyl-CoA. researchgate.netoup.com
ACOT2 Mitochondrial enzyme that hydrolyzes arachidonoyl-CoA to release arachidonic acid. researchgate.netoncohemakey.com
StAR Protein Expression is induced by arachidonic acid, facilitating cholesterol transport for steroid synthesis. nih.govconicet.gov.arresearchgate.net

Interaction with and Modulation of Signaling Pathways

This compound and its metabolic pathways intersect with and modulate various cellular signaling cascades. The formation of arachidonoyl-CoA is a critical node that can influence pathways involved in cell proliferation, inflammation, and apoptosis.

In the context of cancer, particularly in aggressive breast cancer cells, the esterification of arachidonic acid into arachidonoyl-CoA by ACSL4 compartmentalizes the release of arachidonic acid within the mitochondria. nih.gov This localized release directs the fatty acid towards metabolism by lipoxygenases, which in turn influences the expression of cyclooxygenase-2 (COX-2) and the production of prostaglandins, key mediators in cancer progression. nih.govplos.org

Furthermore, arachidonic acid itself can act as a signaling molecule. For example, free intracellular arachidonic acid is a signal for apoptosis. pnas.org Enzymes that reduce the levels of free arachidonic acid, such as COX-2 and fatty acid-CoA ligase 4 (FACL4, also known as ACSL4), can therefore promote cell survival and carcinogenesis by lowering this apoptotic signal. pnas.org

The signaling pathways influenced by arachidonic acid metabolism are complex and can be cell-type specific. For instance, in glioblastoma, the activation of phospholipase A2 enzymes, which release arachidonic acid, is linked to the activation of the ERK/MAPK and PI3K/PKC signaling pathways, promoting cell proliferation. mdpi.com

Role in Inflammation and Immune Responses

Arachidonic acid and its metabolites are central mediators of inflammation and immune responses. nih.gov The synthesis of arachidonoyl-CoA is a key step in managing the availability of arachidonic acid for the production of pro-inflammatory eicosanoids. frontiersin.org

In macrophages, the expression of ACSL1, another long-chain acyl-CoA synthetase, is associated with an inflammatory phenotype, characterized by the upregulation of cytokines such as IL-1b, IL-6, and CCL2. frontiersin.org This is likely mediated by the levels of arachidonoyl-CoA, which is required for eicosanoid production. frontiersin.org Deficiency in ACSL1 in macrophages leads to a significant reduction in arachidonoyl-CoA levels and a decrease in the secretion of inflammatory prostaglandins like PGE2 under high-glucose conditions. researchgate.net

Fatty acid metabolism, in general, plays a crucial regulatory role in immune cells, influencing both pro- and anti-inflammatory responses. frontiersin.org Lipids can modulate immune responses by serving as precursors for bioactive derivatives and by directly activating signaling receptors involved in inflammation. mdpi.com

Impact on Cellular Growth and Apoptosis

The levels of arachidonoyl-containing phospholipids can directly impact cellular growth and apoptosis. Specifically, sn-2-arachidonoyl-phosphatidylcholine (20:4-PC) has been shown to oscillate during the cell cycle and can inhibit cell proliferation. pnas.org

Increased cellular levels of 20:4-PC can suppress the phosphorylation and activation of the protein kinase Akt, a major promoter of cell proliferation and survival. pnas.org This suppression of Akt signaling interferes with the S-phase transition of the cell cycle and reduces the expression of cyclins. pnas.org The mechanism appears to involve the inhibition of Akt translocation to the cell membrane. pnas.org

Conversely, unesterified arachidonic acid itself has been identified as a signal for apoptosis. pnas.org The overexpression of enzymes that utilize arachidonic acid, such as ACSL4 (FACL4), can lower the intracellular levels of free arachidonic acid and thereby block apoptosis, promoting cell survival and potentially contributing to carcinogenesis. pnas.org

Implications in Cancer Biology and Metabolic Reprogramming

Metabolic reprogramming is a recognized hallmark of cancer, enabling cells to meet the bioenergetic and biosynthetic demands of rapid proliferation and survival in harsh tumor microenvironments. mdpi.com Within this context, the metabolism of fatty acids, including the pathways involving this compound, has garnered significant attention. nih.gov this compound sits (B43327) at a critical metabolic node, and its synthesis and subsequent utilization are dysregulated in various cancers, impacting cell signaling, energy storage, and the composition of cellular membranes. mdpi.comnih.gov

The enzyme Long-chain-acyl-CoA synthetase 4 (ACSL4) plays a pivotal role in this process, showing a distinct preference for converting arachidonic acid into this compound. nih.govoncotarget.com Elevated expression and activity of ACSL4 have been noted in several cancer types, where it contributes to the malignant phenotype. oncotarget.com The production of this compound by ACSL4 is a key step in the execution of ferroptosis, a form of iron-dependent programmed cell death, by facilitating the peroxidation of phospholipids in cell membranes. nih.gov

Furthermore, the metabolic reprogramming in cancer cells often involves alterations in lipid storage and signaling. In prostate cancer cells, for instance, subpopulations with high invasiveness are predicted to have an enhanced conversion of long-chain fatty acids into arachidonic acid, the precursor of this compound. This, in turn, fuels the production of eicosanoids, which are signaling molecules that can enhance angiogenesis, cell adhesion, and invasion. plos.org Conversely, other cancer cell subpopulations may prioritize the transport of acyl-CoAs into the mitochondria for beta-oxidation to generate ATP for proliferation. plos.org In breast cancer, the activity of ACSL4 and the resulting pool of this compound can be associated with increased production of prostaglandins, potent mediators of inflammation and cancer progression. oncotarget.com Hypoxic conditions within tumors can also lead to the accumulation of lipid droplets, a process linked to fatty acid activation by acyl-CoA synthetases, which contributes to stress resistance and is associated with a poor prognosis in several cancers. mdpi.com

Table 1: Key Enzymes in this compound-Related Cancer Metabolism

Enzyme Function Implication in Cancer References
ACSL4 (Long-chain-acyl-CoA synthetase 4) Catalyzes the conversion of arachidonic acid to this compound. Overexpressed in some cancers; contributes to ferroptosis, eicosanoid production, and phospholipid remodeling. nih.govoncotarget.com
CPT1 (Carnitine palmitoyltransferase 1) Transports long-chain acyl-CoAs from the cytosol into the mitochondria for β-oxidation. Increased activity can fuel proliferation by enhancing energy production in some cancer cell populations. mdpi.complos.org

| LPCATs (Lysophospholipid Acyltransferases) | Transfer fatty acids from acyl-CoAs (including this compound) to lysophospholipids, remodeling cell membranes. | Different isoforms have distinct substrate preferences, influencing membrane composition and signaling. | mdpi.com |

Myocardial Physiology and Bioenergetics

In the heart, this compound is a key intermediate in fatty acid metabolism and cellular signaling, influencing both normal physiology and pathological responses to stress. The cardiac metabolism of arachidonic acid is tightly regulated, as its availability dictates the production of eicosanoids and the composition of membrane phospholipids. The synthesis of this compound by arachidonyl-CoA synthetase is a crucial control point in this process. nih.gov

Research has shown that this compound is a more potent agent than arachidonic acid itself in inducing calcium (Ca²⁺) release from the sarcoplasmic reticulum of cardiac muscle cells. nih.gov This suggests a direct role for this compound in modulating excitation-contraction coupling and intracellular Ca²⁺ homeostasis, which are fundamental to cardiac function.

Under pathological conditions such as myocardial ischemia or in diabetic cardiomyopathy, the levels of fatty acyl-CoAs, including this compound, can increase. researchgate.net This accumulation can disrupt normal cellular processes. For example, elevated acyl-CoA levels can reverse the inhibitory effect of calmodulin on calcium-independent phospholipase A2β (iPLA2β), leading to increased release of arachidonic acid from membrane phospholipids. researchgate.net This liberated arachidonic acid can then be converted into prostaglandins and other eicosanoids that mediate inflammatory responses and other pathophysiological effects in the heart. researchgate.net Furthermore, in diabetic cardiomyopathy, metabolic reprogramming in cardiac macrophages involves the upregulation of ACSL1, leading to higher levels of this compound (20:4-CoA) and promoting lipid accumulation and lipotoxicity. researchgate.net

Studies have also indicated that the activity of arachidonyl-CoA synthetase is dependent on magnesium (Mg²⁺) ions. nih.gov Alterations in cardiac ion concentrations can therefore impact the rate at which arachidonic acid is esterified into this compound, thereby influencing its availability for prostaglandin synthesis by cyclooxygenase enzymes. nih.gov

Table 2: Effects of this compound on Myocardial Cellular Components

Cellular Component/Process Effect of this compound Physiological/Pathological Relevance References
Sarcoplasmic Reticulum Induces Ca²⁺ release. Modulation of intracellular calcium signaling and excitation-contraction coupling. nih.gov
iPLA2β (Calcium-independent phospholipase A2β) Reverses calmodulin-mediated inhibition, leading to its activation. Increased release of arachidonic acid from membranes during ischemia, leading to eicosanoid production. researchgate.net
Arachidonyl-CoA Synthetase Its activity determines the pool of this compound available. Regulates the balance between arachidonic acid storage in lipids and its conversion to prostaglandins. nih.gov

| Cardiac Macrophages | Levels increase in diabetic cardiomyopathy due to ACSL1 upregulation. | Contributes to lipid accumulation and lipotoxicity in the diabetic heart. | researchgate.net |

Neuroinflammation and Neurodegeneration

This compound metabolism is deeply implicated in the processes of neuroinflammation and neurodegeneration, particularly in conditions like Alzheimer's disease (AD). jneurology.comnih.gov In the brain, arachidonic acid is a major component of neuronal membrane phospholipids, and its release and subsequent metabolic fate are critical determinants of neuronal health and disease. jneurology.com

During neuroinflammatory events, such as those occurring in AD, inflammatory cytokines can trigger the activation of cytosolic phospholipase A2 (cPLA2), which releases arachidonic acid from membranes. jneurology.comnih.gov Once freed, arachidonic acid can follow two main pathways: it can be re-incorporated into membrane phospholipids or be converted into pro-inflammatory eicosanoids like prostaglandins by cyclooxygenase (COX) enzymes. jneurology.comnih.gov The enzyme ACSL4 is a key gatekeeper in this process, as it specifically esterifies free arachidonic acid with Coenzyme A to form this compound, thereby channeling it back into phospholipids. jneurology.com

The balance between this compound synthesis by ACSL4 and the conversion of arachidonic acid by COX enzymes is therefore critical. jneurology.com In the context of AD, an upregulation of the arachidonic acid cascade is observed. nih.gov The action of ACSL4 to form this compound can be seen as a protective mechanism, reducing the pool of free arachidonic acid available for the synthesis of neurotoxic inflammatory mediators. jneurology.com Conversely, dysregulation of this pathway can exacerbate neuroinflammation and contribute to neuronal dysfunction and cognitive deficits. jneurology.comnih.gov

The therapeutic relevance of this pathway is highlighted by the mechanism of action of the mood stabilizer valproic acid. This drug is thought to exert some of its effects by inhibiting an arachidonic acid-selective acyl-CoA synthetase, thereby reducing the formation of this compound and downregulating the brain's arachidonic acid cascade. nih.gov

Table 3: Role of this compound Pathway in Neuroinflammation

Molecule/Enzyme Role in the Brain Implication in Neurodegeneration References
Arachidonic Acid (AA) Released from neuronal membranes by cPLA2 during neuroinflammation. Precursor to both stored phospholipids (via this compound) and pro-inflammatory eicosanoids. jneurology.comnih.gov
ACSL4 (Acyl-CoA Synthetase 4) Converts free AA into this compound for re-incorporation into phospholipids. A key regulator of free AA levels; its action can limit the substrate available for neuroinflammatory prostaglandin synthesis. jneurology.com
COX-1/2 (Cyclooxygenases) Convert free AA into prostaglandins (e.g., PGE2, PGD2). Overexpressed in neuroinflammation; their products contribute to neuronal damage and progression of AD. jneurology.comnih.gov

| This compound | Represents the "activated" form of AA destined for storage in membrane lipids. | Formation is inhibited by valproic acid, suggesting its role in pathways targeted for neuropsychiatric disorders. | nih.gov |

Bacterial Pathogenesis Modulation

This compound plays a surprising and important role in the modulation of bacterial virulence, representing a sophisticated mechanism of host-pathogen interaction. Enteric bacterial pathogens can sense and respond to molecules in the host's gastrointestinal environment to regulate their virulence programs. nih.gov Host-derived arachidonic acid serves as one such signal for the foodborne pathogen enterohemorrhagic Escherichia coli (EHEC). nih.gov

The mechanism involves the bacterial enzyme FadD, an acyl-CoA synthetase. nih.gov EHEC utilizes its FadD enzyme to take up host arachidonic acid and convert it into this compound inside the bacterial cell. nih.govresearchgate.net This newly synthesized this compound then acts as a signaling molecule, directly binding to the bacterial transcription factor FadR. nih.govresearchgate.net

FadR is a dual-function regulator that controls both fatty acid metabolism and, in EHEC, virulence. frontiersin.org In its unbound state (apo-FadR), it acts as a transcriptional activator for the Locus of Enterocyte Effacement (LEE) pathogenicity island, which encodes a type III secretion system essential for EHEC to cause disease. nih.govfrontiersin.org However, when this compound binds to FadR, it causes a conformational change that decreases FadR's affinity for its target DNA sequences within the LEE promoter region. nih.govresearchgate.net This binding event alleviates the transcriptional activation by FadR, resulting in the downregulation of the LEE virulence genes. nih.govfrontiersin.org

Therefore, by converting a host fatty acid into this compound, EHEC effectively senses a specific host signal to suppress its own virulence. This demonstrates that this compound can function as an intracellular effector molecule that directly inhibits the disease-causing potential of a bacterial pathogen. nih.gov While arachidonic acid can have variable effects on different bacteria, being bactericidal to some while enhancing the virulence of others like Yersinia enterocolitica, its conversion to this compound in EHEC is a clear mechanism of virulence attenuation. nih.govbiorxiv.org

Table 4: Modulation of EHEC Virulence by this compound

Bacterial Component Function Mechanism of Action References
FadD (Acyl-CoA Synthetase) Converts host-derived arachidonic acid into this compound within the bacterium. Processes the external host signal into an internal bacterial signaling molecule. nih.gov
FadR (Transcription Factor) In its apo form, activates transcription of the LEE virulence genes. Functions as the intracellular sensor for this compound. nih.govfrontiersin.org
This compound Binds directly to the FadR protein. Induces a conformational change in FadR, preventing it from binding to DNA and activating virulence gene expression. nih.govresearchgate.net

| LEE (Locus of Enterocyte Effacement) | Pathogenicity island encoding essential virulence factors. | Its expression is repressed in the presence of this compound, attenuating EHEC virulence. | nih.govfrontiersin.org |

Methodological Approaches in Arachidoyl Coa Research

Enzymatic Activity Assays

Enzymatic assays are fundamental in characterizing the enzymes that synthesize, elongate, and hydrolyze Arachidoyl-CoA. These assays allow for the quantification of enzyme kinetics and substrate specificity.

Acyl-CoA synthetases (ACS) are pivotal enzymes that activate fatty acids, including arachidic acid, by converting them into their corresponding acyl-CoA thioesters. The activity of these enzymes is a key determinant of the intracellular pool of this compound.

A common method for measuring long-chain fatty acyl-CoA synthetase activity is the radiometric assay. nih.govresearchgate.net This technique involves incubating cell lysates with ATP, coenzyme A, magnesium ions, and a radiolabeled fatty acid, such as [1-¹⁴C]arachidonic acid. conicet.gov.ar The resulting radiolabeled this compound is then separated from the unreacted fatty acid through differential phase partitioning and quantified using scintillation counting. nih.govresearchgate.net This highly sensitive assay can be adapted for small samples, including patient biopsies. nih.govresearchgate.net

Kinetic studies have been conducted to determine the substrate specificity of arachidonoyl-CoA synthetase. For instance, research on human platelet membranes has examined various positional isomers and chain-length analogs of arachidonic acid to assess their ability to inhibit this compound formation or act as substrates for the synthetase. nih.gov Such studies have revealed that the enzyme's activity is highly dependent on the structure of the fatty acid substrate. nih.gov For example, the chain-length specificity of the synthetase for certain trienoic fatty acids was found to be C19 > C18 = C20 >> C21 > C22. nih.gov

Interactive Table: Kinetic Parameters of Acyl-CoA Synthetase Activity

Enzyme/System Substrate Km (µM) Vmax (nmol/min/mg) Source
Human Bile Acid-CoA:Amino Acid N-Acyltransferase (hBACAT) This compound 19.3 223 researchgate.net

Fatty acid elongases are a family of enzymes responsible for extending the carbon chain of fatty acyl-CoAs. The measurement of elongase activity is crucial for understanding the biosynthesis of very-long-chain fatty acids (VLCFAs) from precursors like this compound.

In vitro fatty acid elongation assays are frequently used to measure the activity of specific elongases. aacrjournals.orgdntb.gov.ua These assays typically utilize a microsomal fraction from cells expressing the elongase of interest as the enzyme source. aacrjournals.org The reaction mixture contains the substrate, this compound (C20:0-CoA), along with malonyl-CoA as the two-carbon donor and NADPH as a reducing agent. aacrjournals.org The reaction is incubated at 37°C and then stopped. aacrjournals.org The resulting fatty acid products, such as behenic acid (C22:0) and lignoceric acid (C24:0), are extracted and their levels are quantified, often by gas chromatography/mass spectrometry (GC/MS), to determine the elongation activity. aacrjournals.org For example, research on the enzyme ELOVL7 showed that microsomes from cells expressing this enzyme produced C22:0 and C24:0 from an this compound substrate, while control microsomes did not. aacrjournals.org

Interactive Table: Findings from Elongase Activity Assays

Enzyme Substrate Products Detected Key Finding Source
ELOVL7 This compound (C20:0) C22:0 and C24:0 fatty acids ELOVL7 exhibits elongase activity, converting this compound to longer chain saturated fatty acids. aacrjournals.org

Thioesterases hydrolyze acyl-CoAs to release the free fatty acid and Coenzyme A, while acyltransferases transfer the acyl group to an acceptor molecule. The characterization of these enzyme activities is important for understanding the regulation of intracellular this compound levels and its downstream metabolic fate.

The activity of these enzymes can be measured using various assays. For thioesterase activity, a common method involves monitoring the cleavage of the thioester bond. nih.gov One such assay measures the change in absorbance at 232 nm, which is characteristic of the thioester bond. nih.gov For acyltransferase activity, researchers often use radiolabeled substrates to track the transfer of the acyl group.

Studies on human bile acid-CoA:amino acid N-acyltransferase (hBACAT) have shown that this enzyme possesses both thioesterase and glycine (B1666218) conjugating activities with long- and very-long-chain acyl-CoAs, including this compound. researchgate.net In the presence of glycine, hBACAT catalyzes the formation of N-arachidoylglycine. researchgate.net Kinetic analysis of this reaction with this compound as the substrate yielded a Vmax of 223 nmol/min/mg and a Km of 19.3 µM. researchgate.net

Interactive Table: Research Findings on Thioesterase and Acyltransferase Activities

Enzyme Activity Type Substrate Key Finding Vmax Km Source
Human Bile Acid-CoA:Amino Acid N-Acyltransferase (hBACAT) Acyltransferase This compound Conjugates arachidoyl group to glycine. 223 nmol/min/mg 19.3 µM researchgate.net
Human Bile Acid-CoA:Amino Acid N-Acyltransferase (hBACAT) Thioesterase This compound Hydrolyzes this compound to arachidic acid in the absence of an amino acid acceptor. - - researchgate.netuniprot.org

Measurement of Elongase Activity

Lipidomic and Metabolomic Profiling

Lipidomic and metabolomic approaches provide a comprehensive overview of the lipid and metabolite composition of a biological sample. These powerful techniques are instrumental in understanding the broader metabolic context in which this compound functions.

Mass spectrometry (MS) coupled with liquid chromatography (LC) is a cornerstone of modern lipidomics and metabolomics. creative-proteomics.commdpi.com These techniques offer high sensitivity and specificity for the detection and quantification of a wide range of molecules, including this compound.

LC-MS/MS methods are particularly well-suited for analyzing acyl-CoAs. nih.gov Chromatographic separation is crucial to reduce ion suppression from co-eluting molecules. nih.gov For quantification, a triple quadrupole mass spectrometer is often operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. creative-proteomics.commdpi.com This approach allows for the absolute quantification of various acyl-CoAs in cellular extracts. nih.gov The development of such methods has enabled researchers to profile changes in acyl-CoA pools in response to different stimuli, providing valuable insights into metabolic remodeling. nih.gov

Interactive Table: Mass Spectrometry Methods for Acyl-CoA Analysis

Technique Instrument Key Features Application to this compound Source
HPLC and LC-MS Agilent 1260 Infinity II HPLC System, SCIEX Triple Quad 6500+ System High-resolution separation and precise quantification using MRM mode. Detection and quantification of a wide range of Acyl-CoA metabolites, including Arachidonoyl-CoA. creative-proteomics.com
LC-MS/MS - Absolute quantification with broad coverage of cellular acyl-CoAs. Profiling of endogenous acyl-CoAs, including the detection of biogenesis and metabolism of this compound. nih.gov

Isotopic tracing is a powerful technique used to track the movement of atoms through metabolic pathways. nih.govnih.gov By supplying cells or organisms with substrates labeled with stable isotopes (e.g., ¹³C), researchers can follow the incorporation of these isotopes into downstream metabolites, including this compound. northwestern.edu

Metabolic flux analysis (MFA) uses the data from isotopic tracing experiments to calculate the rates (fluxes) of metabolic reactions. nih.gov This provides a dynamic view of metabolism that goes beyond simple measurements of metabolite concentrations. While specific studies detailing MFA for this compound are not as prevalent, the general methodology is applicable. For instance, ¹³C-labeled fatty acids can be used to trace the synthesis and elongation of acyl-CoAs. By analyzing the mass isotopomer distribution of this compound and its downstream products, it is possible to quantify the rates of its formation and consumption.

The integration of lipidomics and metabolomics, including the use of isotopic tracers, provides a systems-level understanding of the complex interplay between different metabolic pathways. sci-hub.se This holistic approach is essential for elucidating the precise roles of molecules like this compound in cellular health and disease. sci-hub.senih.gov

Advanced Mass Spectrometry Techniques for this compound Detection and Quantification

Genetic and Molecular Manipulations

Genetic and molecular manipulation techniques are pivotal in elucidating the specific roles of enzymes involved in this compound metabolism. These approaches allow researchers to modulate the expression of target genes, thereby observing the downstream effects on cellular processes.

Gene Overexpression Studies

Overexpression studies involve introducing additional copies of a gene into cells to increase the production of the corresponding protein. This method helps to understand the protein's function by observing the consequences of its increased activity.

In the context of this compound research, overexpression of long-chain acyl-CoA synthetase 4 (ACSL4), an enzyme known to have a preference for arachidonic acid, has been a key strategy. Studies in human arterial smooth muscle cells (SMCs) have shown that overexpressing ACSL4 leads to a significant increase in the synthesis of arachidonoyl-CoA. researchgate.netnih.gov This effect was observed under both basal conditions and when the cells were supplied with exogenous arachidonic acid. researchgate.netnih.gov The marked increase in arachidonoyl-CoA levels upon ACSL4 overexpression supports the role of this enzyme as a primary catalyst for the conversion of arachidonic acid to arachidonoyl-CoA in these cells. researchgate.netnih.gov Interestingly, while levels of other acyl-CoAs like palmitoyl-CoA and oleoyl-CoA also increased, the most substantial change was seen in arachidonoyl-CoA. researchgate.net

Similarly, in macrophage cell lines, overexpressing acyl-CoA thioesterase 7 (Acot7), which shows high specificity for arachidonoyl-CoA, has been shown to alter the production of inflammatory mediators like prostaglandins (B1171923) D2 and E2. pnas.org This suggests that by controlling the levels of arachidonoyl-CoA, Acot7 plays a role in the inflammatory response. pnas.org

Furthermore, studies in CHO-K1 cells have demonstrated that overexpressing glycerol-3-phosphate acyltransferase 2 (GPAT2) leads to a twofold increase in total GPAT specific activity when arachidonoyl-CoA is used as the substrate. researchgate.net This activity was sensitive to N-ethylmaleimide (NEM) inactivation. researchgate.net This finding highlights GPAT2's preference for arachidonoyl-CoA over other acyl-CoAs like palmitoyl-CoA, oleoyl-CoA, and linoleoyl-CoA. researchgate.net

In the plant kingdom, research on Arabidopsis thaliana has involved the overexpression of acyl-CoA-binding proteins (ACBPs). oup.com Recombinant ACBP3 has been shown to bind to arachidonyl-CoA esters with high affinity, suggesting its involvement in lipid signaling pathways, potentially in response to pathogens. oup.com

These overexpression studies collectively underscore the specialized roles of enzymes like ACSL4, Acot7, and GPAT2 in managing the cellular pool of arachidonoyl-CoA, thereby influencing downstream physiological and pathological processes.

Gene Knockdown/Knockout (e.g., siRNA, CRISPR) Approaches

In contrast to overexpression, gene knockdown and knockout techniques aim to reduce or completely eliminate the expression of a specific gene, providing insights into the necessity of that gene for a particular function.

siRNA-mediated Knockdown: Small interfering RNA (shRNA) can be used to specifically target and degrade messenger RNA (mRNA), leading to a temporary reduction in protein expression (knockdown). In human arterial smooth muscle cells, knocking down ACSL4 using siRNA has been shown to have converse effects to its overexpression, impacting the release of prostaglandin (B15479496) E2. nih.gov This approach helps to confirm the specific role of ACSL4 in arachidonic acid metabolism and subsequent eicosanoid production.

CRISPR/Cas9-mediated Knockout: The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 system allows for precise and permanent disruption of a gene (knockout). This powerful tool creates double-strand breaks in the DNA at a targeted location, which are then repaired by the cell's non-homologous end joining (NHEJ) pathway, often resulting in small insertions or deletions that disrupt the gene's function. cyagen.com While specific examples directly targeting enzymes of this compound metabolism in the requested cell types are emerging, the technology is widely applied in genetic research to create loss-of-function mutations and study the resulting phenotypes. cyagen.combccampus.canih.gov The permanent nature of CRISPR-induced changes offers a stable model to study the long-term consequences of gene ablation. cyagen.com

For instance, a study utilizing a model of GPAT2 silencing in a human breast cancer cell line demonstrated that the reduction of GPAT2 expression made the cells more susceptible to apoptosis induced by arachidonic acid. researchgate.net This highlights the protective role of GPAT2 in managing cellular levels of free arachidonic acid. researchgate.net Similarly, liver-specific knockdown of ACSL4 in mice fed a high-fat diet led to a significant reduction in hepatic arachidonoyl-CoA synthetase activity. nih.gov This resulted in decreased levels of circulating VLDL-triglycerides, underscoring the importance of ACSL4 in hepatic lipid metabolism. nih.gov

These knockdown and knockout methodologies are instrumental in validating the functions of genes identified through other means and in understanding the essential roles of specific enzymes in the this compound metabolic network.

Cellular and Tissue Culture Models

Cellular and tissue culture models provide controlled environments to study the intricate biochemical pathways involving this compound in specific cell types, contributing to our understanding of its role in both health and disease.

Studies in Platelets and Lymphocytes

Platelets play a crucial role in hemostasis and thrombosis, processes that are heavily influenced by the availability of arachidonic acid for prostaglandin synthesis. Early research identified the presence of two distinct long-chain acyl-CoA synthetases in human platelets. nih.gov One of these enzymes exhibits a broad specificity for various fatty acids, while the other is highly specific for arachidonic acid and 8,11,14-eicosatrienoic acid, the precursors of prostaglandins. nih.gov This arachidonoyl-CoA synthetase is proposed to regulate the levels of free arachidonic acid within platelets, thereby controlling prostaglandin synthesis in unstimulated cells and sequestering arachidonate (B1239269) from extracellular sources. nih.gov The enzyme's activity is optimal at a pH of 8 and requires ATP, Mg2+, and CoA. nih.gov

Further investigations into human platelets revealed an arachidonoyl transacylase enzyme that facilitates the CoA-independent transfer of arachidonic acid from phosphatidylcholine to lysoplasmenylethanolamine. nih.gov This enzyme shows a high degree of specificity for arachidonic acid over other fatty acids and preferentially acylates lysoplasmenylethanolamine. nih.gov This transacylation reaction may represent an important mechanism for the controlled release of esterified arachidonic acid, making it available for the synthesis of bioactive oxygenated metabolites during platelet stimulation. nih.gov

While direct studies on this compound in lymphocytes are less prominent in the provided context, the general principles of arachidonic acid metabolism and its role in inflammatory signaling are relevant to these immune cells.

Research in Fibroblasts, Macrophages, and Smooth Muscle Cells

Fibroblasts, macrophages, and smooth muscle cells are key players in tissue repair, inflammation, and vascular biology.

Fibroblasts: Studies in rat fibroblasts have shown that the overexpression of ACSL4 promotes the incorporation of arachidonic acid into phosphatidylinositol. nih.gov This indicates a role for ACSL4 in channeling arachidonic acid into specific phospholipid pools, which can then serve as a reservoir for signaling molecules.

Macrophages: Macrophages are central to the inflammatory response, and the metabolism of arachidonic acid is a key component of this process. Research has shown that the gene for Acot7, an enzyme with high specificity for arachidonoyl-CoA, is highly expressed in macrophages and is upregulated by inflammatory stimuli like lipopolysaccharide. pnas.org Overexpression of Acot7 in a macrophage cell line was found to alter the production of prostaglandins D2 and E2, linking Acot7's enzymatic activity directly to the modulation of inflammatory mediators. pnas.org Macrophages, along with vascular smooth muscle cells, are the primary precursors of foam cells in atherosclerotic plaques, a process driven by the accumulation of lipids. researchgate.netfrontiersin.org

Smooth Muscle Cells (SMCs): In human arterial SMCs, the overexpression of ACSL4 leads to a marked increase in arachidonoyl-CoA synthesis. researchgate.netnih.gov This increased synthesis is associated with greater incorporation of arachidonic acid into phospholipids (B1166683) like phosphatidylethanolamine (B1630911) and phosphatidylinositol, as well as into triacylglycerol. nih.gov Consequently, the cellular levels of unesterified arachidonic acid are reduced, leading to a blunted secretion of prostaglandin E2. nih.gov Conversely, acute inhibition of ACSL4 activity results in an increased release of PGE2. nih.gov These findings highlight the critical role of ACSL4 in regulating the availability of arachidonic acid for eicosanoid production in vascular SMCs.

Investigations in Hepatic and Steroidogenic Cell Lines

Hepatic Cell Lines: The liver is a central organ for lipid metabolism. In hepatic stellate cells, ACSL4 is required for the formation of triglycerides containing polyunsaturated fatty acids. nih.gov Liver-specific knockdown of ACSL4 in mice on a high-fat diet resulted in a significant decrease in hepatic arachidonoyl-CoA synthetase activity and a reduction in circulating VLDL-triglyceride levels. nih.gov This demonstrates the key role of ACSL4 in hepatic lipid synthesis and secretion. Furthermore, ACSL4 and another enzyme, lysophosphatidylcholine (B164491) acyltransferase 3 (LPCAT3), are co-regulated in the liver to modulate plasma triglyceride metabolism. nih.gov Both ACSL3 and ACSL4 are frequently overexpressed in hepatocellular carcinoma, where they are implicated in promoting tumor progression through effects on lipogenesis and oncogenic signaling. ucl.ac.uk

Steroidogenic Cell Lines: In steroidogenic cells, such as those in the adrenal glands and gonads, arachidonic acid and its metabolites are important signaling molecules in hormone-stimulated steroid production. An arachidonic acid-preferring acyl-CoA synthetase, later identified as ACSL4, is present in the steroidogenic cells of the rat. bioscientifica.comresearchgate.net This enzyme works in concert with a mitochondrial acyl-CoA thioesterase (Acot2) to regulate the levels of free arachidonic acid. researchgate.netconicet.gov.ar This mechanism is crucial for the transport of cholesterol into the mitochondria, which is the rate-limiting step in steroid synthesis. conicet.gov.ar In Leydig cell lines (MA-10), it has been shown that mitochondrial ATP is necessary for the generation and export of arachidonic acid, which in turn is required for steroid production. conicet.gov.ar Inhibition of this system has been shown to reduce steroidogenesis. conicet.gov.ar

Neuronal and Glioblastoma Multiforme Models

The study of this compound in the context of neurological function and disease heavily relies on in vitro models, particularly neuronal cell lines and models of glioblastoma multiforme (GBM). These models provide controlled environments to dissect the complex metabolic pathways involving arachidonic acid and its activated form, arachidonoyl-CoA.

In glioblastoma research, cell models are instrumental in understanding the altered lipid metabolism that characterizes this aggressive brain cancer. frontiersin.orgmdpi.com Studies using GBM models have highlighted the significance of enzymes involved in the arachidonic acid biosynthesis pathway. encyclopedia.pubmdpi.com For instance, research indicates that the expression of Fatty Acid Desaturase 2 (FADS2), an enzyme in the synthesis pathway of arachidonoyl-CoA, is higher in GBM cancer stem cells compared to other GBM cells and healthy brain tissue. encyclopedia.pubmdpi.com Conversely, the expression of Acyl-CoA Thioesterase 7 (ACOT7), which can hydrolyze arachidonoyl-CoA, is reportedly reduced in GBM tumors relative to healthy brain tissue. mdpi.com The C6 cell line has been used to show that in GBM tumors, arachidonic acid is primarily processed by the cyclooxygenase (COX) pathway, in contrast to the healthy brain where the lipoxygenase (LOX) pathway is dominant. encyclopedia.pub These models allow for the investigation of how the availability of arachidonoyl-CoA influences tumor progression and response to therapy. mdpi.comresearchgate.net

Neuronal models are crucial for elucidating the role of this compound in normal brain function and neurodegenerative diseases like Alzheimer's. jneurology.comfrontiersin.org In Alzheimer's research, the conversion of free arachidonic acid into arachidonoyl-CoA by acyl-CoA synthetase 4 (ACSL4) is a key step in its re-incorporation into phospholipids. jneurology.com A neuronal-specific isoform of ACSL4 has been identified, suggesting a specialized role in the brain. jneurology.com To study specific enzyme functions, researchers utilize advanced model systems. For example, N42 cells, an immortalized murine embryonic neuron model, have been used to investigate the impact of Acyl-CoA:diacylglycerol acyltransferase (AOAH) on phospholipid pools containing arachidonic acid. plos.org Furthermore, the development of Acot7-null N42 neurons via CRISPR technology has enabled detailed studies on the enzyme's role in neuronal lipid homeostasis. plos.org Overexpression of ACOT7 in the mouse macrophage cell line RAW264.7 was shown to modify the production of prostaglandins, supporting the enzyme's role in regulating the arachidonoyl-CoA pool available for eicosanoid synthesis. pnas.org These cellular systems are invaluable for understanding how the regulation of this compound pools impacts neuronal signaling, membrane composition, and the pathogenesis of neurological disorders. jianhaidulab.com

Table 1: Research Findings in Neuronal and Glioblastoma Multiforme Models

Model SystemFocus of StudyKey Findings Related to this compound MetabolismCitations
Glioblastoma Multiforme (GBM) ModelsEnzyme Expression in Arachidonic Acid PathwayFADS2 expression is elevated in GBM cancer stem cells. encyclopedia.pubmdpi.com encyclopedia.pubmdpi.com
Glioblastoma Multiforme (GBM) ModelsEnzyme Expression in Arachidonic Acid PathwayACOT7 expression is reduced in GBM tumors compared to healthy brain tissue. mdpi.com mdpi.com
C6 Glioma Cell LineArachidonic Acid ProcessingIn GBM, arachidonic acid is primarily metabolized via the COX pathway, unlike in the healthy brain. encyclopedia.pub encyclopedia.pub
N42 Neuronal CellsAOAH Enzyme FunctionUsed to study the effects of AOAH on arachidonic acid-containing phospholipid remodeling. plos.org plos.org
Acot7-null N42 Neurons (CRISPR)ACOT7 Enzyme FunctionCreated to investigate the specific role of ACOT7 in neuronal lipid homeostasis. plos.org plos.org
RAW264.7 Macrophage Cell LineACOT7 OverexpressionOverexpression of ACOT7 altered prostaglandin D2 and E2 production, indicating a role in regulating the arachidonoyl-CoA pool for eicosanoid synthesis. pnas.org pnas.org

In Vivo Animal Models

Rodent Models (e.g., Mice, Rats, Hamsters) for Metabolic and Disease Studies

Rodent models are indispensable for investigating the systemic effects of this compound metabolism in both healthy and diseased states, providing insights that are not attainable from in vitro studies alone. labanimal.co.krnih.govscantox.comeupati.eu Mice, rats, and hamsters each offer unique advantages for studying metabolic pathways and diseases where this compound is implicated. frontiersin.org

Mouse Models: Mouse models have been extensively used to explore the function of enzymes that synthesize or hydrolyze this compound. In studies of metabolic disease, adenovirus-mediated knockdown of long-chain acyl-CoA synthetase 4 (ACSL4) in the livers of mice on a high-fat diet resulted in a 43% decrease in hepatic arachidonoyl-CoA synthetase activity, leading to reduced VLDL-triglyceride levels and altered liver phospholipid composition. physiology.org Neurological disease models, such as the quaking and jimpy mice, have demonstrated that defects in fatty acid elongation can specifically affect very-long-chain fatty acids; in these models, this compound (20:0) elongation activity in brain microsomes was reduced by approximately 50% compared to controls. nih.gov Furthermore, creating conditional knockouts, such as for acyl-CoA thioesterase 7 (ACOT7) in neurons (Acot7N−/−), has revealed that the loss of this enzyme leads to increased fatty acid flux into complex lipids and neurotoxicity under fasting conditions, highlighting ACOT7's protective role in neuronal fatty acid metabolism. jianhaidulab.com Studies on AOAH knockout mice have shown these animals have elevated levels of arachidonic acid and its metabolite PGE2 in the spinal cord, implicating AOAH in arachidonic acid homeostasis and pain modulation. plos.org

Rat Models: Rat models have been particularly useful for detailed kinetic studies of enzymes involved in this compound metabolism. Research on rat brain microsomes has characterized the kinetic properties of arachidonoyl-CoA synthetase, an active enzyme that likely regulates the pool of free arachidonic acid, thereby limiting eicosanoid formation and retaining essential fatty acids in the central nervous system. nih.gov Developmental studies using Wistar rat kidneys showed that the properties of arachidonoyl-CoA synthetase change significantly from the neonatal period to adulthood. nih.govkarger.com The neonatal enzyme displays a higher affinity for arachidonic acid, which is crucial for capturing this essential fatty acid from maternal milk when its availability is low. nih.govkarger.com In disease models, hepatocytes isolated from endotoxemic rats showed a decreased ability to utilize arachidonic acid, suggesting a disruption in its activation to arachidonoyl-CoA, which in turn affects phospholipid synthesis. jci.org

Hamster Models: Hamsters are valuable models for studying diet-induced metabolic changes, as their lipid metabolism shares many features with humans. amanote.com Studies using hamsters fed a high-fructose diet revealed a significant reduction in the hepatic expression of ACSL3, which was accompanied by a 21.9% decrease in arachidonoyl-CoA synthetase activity in the liver. amanote.comahajournals.orgnih.gov Conversely, hamsters on a high-cholesterol, high-fat diet showed a selective upregulation of ACSL4 in the liver, which was mediated by the nuclear receptor PPARδ. nih.gov This led to increased arachidonoyl-CoA synthetase activity, demonstrating a direct link between dietary lipids, transcriptional regulation, and the capacity for this compound synthesis. nih.gov

Table 2: Research Findings in Rodent Models

Rodent ModelCondition/InterventionKey Findings Related to this compound MetabolismCitations
Mouse High-Fat Diet with Hepatic ACSL4 KnockdownReduced hepatic arachidonoyl-CoA synthetase activity by 43%; altered VLDL-TG metabolism and liver phospholipid composition. physiology.org physiology.org
Mouse (Quaking/Jimpy mutants)Genetic Neurological DiseaseThis compound (20:0) elongation activity in brain microsomes was depressed to about 50% of control values. nih.gov nih.gov
Mouse (Neuronal ACOT7 Knockout)FastingLoss of ACOT7 increased fatty acid flux into complex lipids, leading to dyslipidemia and neurotoxicity. jianhaidulab.com jianhaidulab.com
Mouse (AOAH Knockout)Pain ModelElevated levels of arachidonic acid and PGE2 in the sacral spinal cord. plos.org plos.org
Rat Brain Microsome AnalysisCharacterized kinetic properties of a highly active arachidonoyl-CoA synthetase, suggesting a role in regulating free arachidonic acid levels. nih.gov nih.gov
Rat Kidney Development (Neonatal vs. Adult)Neonatal arachidonoyl-CoA synthetase has a higher affinity for its substrate compared to the adult enzyme, aiding in fatty acid uptake during lactation. nih.govkarger.com nih.govkarger.com
Rat EndotoxemiaHepatocytes showed impaired utilization of arachidonic acid, suggesting reduced activation to arachidonoyl-CoA. jci.org jci.org
Hamster High-Fructose DietMarkedly reduced hepatic ACSL3 expression and a 21.9% decrease in arachidonoyl-CoA synthetase activity. amanote.comnih.gov amanote.comnih.gov
Hamster High-Cholesterol, High-Fat DietUpregulation of hepatic ACSL4 expression and increased arachidonoyl-CoA synthetase activity via a PPARδ-mediated mechanism. nih.gov nih.gov

Future Directions and Emerging Research Avenues

Elucidation of Novel Enzymatic Regulators of Arachidoyl-CoA

The regulation of this compound levels is critical for cellular function, and emerging research continues to identify new enzymatic players in this process. Acyl-CoA thioesterases (ACOTs) are a family of enzymes that hydrolyze acyl-CoAs to their corresponding free fatty acid and coenzyme A (CoASH), thereby playing a significant role in regulating the intracellular balance of these molecules. nih.govpnas.org ACOT7, for instance, shows a preference for hydrolyzing arachidonoyl-CoA, suggesting its importance in pathways involving arachidonic acid, a key precursor for inflammatory mediators. nih.govpnas.orgmdpi.com The activity of these enzymes is not only crucial for lipid metabolism but also for cellular signaling. nih.govpnas.org

Another key group of regulatory enzymes are the acyl-CoA synthetases (ACSs), which catalyze the formation of acyl-CoAs from fatty acids. Specifically, a novel arachidonate-preferring acyl-CoA synthetase, ACS4, has been identified and is highly expressed in steroidogenic tissues. pnas.org This enzyme shows a high affinity for arachidonate (B1239269), suggesting a specialized role in its metabolism. pnas.org The discovery of such specific enzymes opens new avenues for understanding how this compound pools are controlled in different cellular contexts. Furthermore, enzymes like 3-oxo-arachidoyl-CoA reductase are essential for the biosynthesis of very-long-chain fatty acids (VLCFAs), highlighting the intricate enzymatic machinery governing this compound's fate. ontosight.ai

Enzyme FamilySpecific EnzymePrimary Function Related to this compound
Acyl-CoA Thioesterases (ACOTs)ACOT7Hydrolyzes arachidonoyl-CoA to free arachidonic acid and CoASH. nih.govpnas.orgmdpi.com
Acyl-CoA Synthetases (ACSs)ACS4Preferentially synthesizes arachidonoyl-CoA from arachidonic acid. pnas.org
Reductases3-Oxo-arachidoyl-CoA reductaseCatalyzes a key step in the elongation of this compound to form VLCFAs. ontosight.ai

Interplay of this compound Metabolism with Other Lipid Pathways and Cellular Organelles

This compound metabolism is intricately connected with other lipid pathways and occurs across various cellular organelles, including the endoplasmic reticulum, mitochondria, and peroxisomes. nih.govbiorxiv.orgfrontiersin.org In the endoplasmic reticulum, arachidonoyl-CoA can be incorporated into phospholipids (B1166683), a process crucial for maintaining membrane structure and function. mdpi.com This activated form of arachidonic acid is a key intermediate in both the synthesis of cellular lipids and their degradation through beta-oxidation. reactome.org

The crosstalk between organelles is vital for maintaining acetyl-CoA homeostasis, the fundamental two-carbon unit for fatty acid synthesis. biorxiv.org Peroxisomes play a significant role in the beta-oxidation of very-long-chain fatty acids, producing acetyl-CoA that can then be used in other cellular compartments. frontiersin.org For instance, the end-products of peroxisomal beta-oxidation, including acetyl-CoA and chain-shortened acyl-CoAs, are transported to mitochondria for further metabolism. frontiersin.org This inter-organelle communication ensures a balanced supply of substrates for energy production and lipid biosynthesis. biorxiv.orgnih.gov

Furthermore, the transport and partitioning of acyl-CoA esters are facilitated by acyl-CoA-binding proteins (ACBPs), which can shuttle these molecules between organelles and present them to various enzymes involved in lipid synthesis and degradation. researchgate.net This highlights a sophisticated network of interactions that ensures the efficient utilization of this compound and other fatty acyl-CoAs throughout the cell.

Advancing Understanding of this compound in Disease Pathogenesis Beyond Current Knowledge

Defects in this compound metabolism are implicated in several genetic disorders, underscoring its importance in human health. ontosight.ai One of the most well-documented is X-linked adrenoleukodystrophy (X-ALD), a neurodegenerative disease characterized by the accumulation of very-long-chain fatty acids (VLCFAs). mhmedical.comfortunejournals.com This accumulation is due to a faulty transporter protein (ABCD1) that impairs the import of VLCFA-CoA into peroxisomes for degradation. mhmedical.comfortunejournals.com Similarly, Zellweger syndrome, another peroxisomal biogenesis disorder, exhibits defects in VLCFA metabolism, including the pathways involving this compound. ontosight.aimedlink.com

Recent research has expanded the role of this compound metabolism to other diseases. In certain cancers, such as glioblastoma and breast cancer, altered arachidonic acid metabolism, including the pathways involving arachidonoyl-CoA, has been observed. mdpi.complos.org For example, the enzyme ACSL4, which converts arachidonic acid to arachidonoyl-CoA, is implicated in the aggressive phenotype of breast cancer cells and plays a role in ferroptosis, a form of programmed cell death, in hepatocellular carcinoma. plos.orgmdpi.comucl.ac.uk The generation of arachidonoyl-CoA by ACSL4 is a critical step for the synthesis of phospholipids containing polyunsaturated fatty acids, which are susceptible to lipid peroxidation in ferroptosis. ucl.ac.uk

Furthermore, the inflammatory response is heavily influenced by arachidonic acid metabolites. Acyl-CoA thioesterase 7 (ACOT7), by hydrolyzing arachidonoyl-CoA, releases free arachidonic acid, a precursor for pro-inflammatory eicosanoids. pnas.orgmdpi.com This enzymatic step can therefore modulate inflammatory processes and has been linked to conditions like bovine clinical mastitis. mdpi.com The direct interaction of arachidonoyl-CoA with transcription factors like FadR in bacteria can also influence virulence, opening up new avenues for understanding host-pathogen interactions. asm.orgresearchgate.net

DiseaseKey Enzyme/Protein InvolvedConsequence of Dysregulation
X-linked Adrenoleukodystrophy (X-ALD)ABCD1 transporterImpaired import of VLCFA-CoA into peroxisomes, leading to VLCFA accumulation. mhmedical.comfortunejournals.com
Zellweger SyndromePeroxisomal biogenesis factorsDefective peroxisomal beta-oxidation of VLCFAs. ontosight.aimedlink.com
Breast CancerACSL4Increased arachidonoyl-CoA production, contributing to an aggressive phenotype. plos.org
Hepatocellular CarcinomaACSL4Generation of arachidonoyl-CoA promotes ferroptosis. ucl.ac.uk
Inflammatory ConditionsACOT7Hydrolysis of arachidonoyl-CoA releases arachidonic acid for eicosanoid synthesis. pnas.orgmdpi.com

Development of Modulators Targeting this compound Related Enzymes for Research Applications

The critical roles of enzymes involved in this compound metabolism in various physiological and pathological processes make them attractive targets for the development of specific modulators for research and potential therapeutic applications. The development of inhibitors and activators for enzymes like acyl-CoA thioesterases (ACOTs) and acyl-CoA synthetases (ACSs) is an active area of investigation. pnas.orgunipi.it For example, understanding the structure and function of ACOT7 has provided insights for designing both inhibitors and activators of its enzymatic activity, which could have applications in inflammatory and neurodegenerative diseases. pnas.org

The α/β-hydrolase domain (ABHD) family of enzymes, some of which are involved in lipid signaling and metabolism, represents another class of targets. unipi.itacs.org Developing specific inhibitors for these enzymes could help to dissect their precise roles in cellular processes. Furthermore, compounds that modulate the activity of lipoxygenase (LOX) and cyclooxygenase (COX) enzymes, which act on the arachidonic acid released from arachidonoyl-CoA, are already a major focus of drug discovery. nih.govmdpi.com Recent studies have shown that acyl-CoAs themselves can act as endogenous inhibitors of LOX isozymes, suggesting a complex regulatory feedback mechanism that could be exploited. mdpi.com

The use of such modulators in research allows for the precise manipulation of this compound levels and its metabolic fate, providing powerful tools to investigate its function in cell signaling, membrane dynamics, and disease pathogenesis. These chemical probes are invaluable for validating these enzymes as therapeutic targets and for elucidating the complex network of lipid metabolism.

Target Enzyme FamilyPotential Application of Modulators
Acyl-CoA Thioesterases (ACOTs)Regulation of inflammation and neurodegeneration. pnas.org
Acyl-CoA Synthetases (ACSs)Dissection of specific roles in lipid metabolism and disease.
α/β-Hydrolase Domain (ABHD) EnzymesElucidation of roles in lipid signaling and metabolic diseases. unipi.itacs.org
Lipoxygenases (LOXs) & Cyclooxygenases (COXs)Control of inflammatory and other signaling pathways. nih.govmdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.